1H-Benzimidazole-5-sulfonyl chloride hydrochloride

Description

IUPAC Nomenclature and Systematic Identification

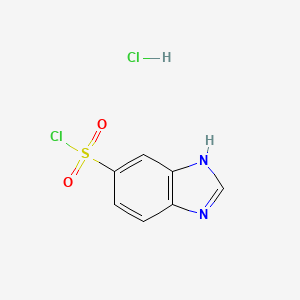

1H-Benzimidazole-5-sulfonyl chloride hydrochloride is systematically identified as 3H-benzimidazole-5-sulfonyl chloride;hydrochloride under IUPAC guidelines. Its molecular formula is C₇H₆Cl₂N₂O₂S , comprising a benzimidazole core (C₇H₅N₂), a sulfonyl chloride group (SO₂Cl), and a hydrochloride counterion (HCl). The compound is also recognized by synonyms such as 1H-Benzimidazole-6-sulfonyl chloride hydrochloride and 3H-benzimidazole-5-sulfonyl chloride;hydrochloride , reflecting positional isomerism in naming conventions.

Table 1: Key Identifiers and Synonyms

The parent compound, 1H-Benzimidazole-6-sulfonyl chloride , undergoes hydrochloride salt formation, yielding the current structure. This modification enhances solubility and stability in polar solvents.

Molecular Geometry and Conformational Analysis

The benzimidazole core adopts a planar, aromatic bicyclic structure with alternating double bonds. The sulfonyl chloride group (-SO₂Cl) is attached to the 5-position of the benzimidazole ring, while the hydrochloride counterion associates electrostatically with the sulfonyl oxygen atoms. Key geometric features include:

Benzimidazole Ring :

Sulfonyl Chloride Group :

Table 2: Bond Lengths in Sulfonyl Chloride Group

| Bond Type | Length (Å) | Source |

|---|---|---|

| S=O | 1.417 | |

| S-Cl | 2.047 | |

| C-S | 1.764 |

Crystallographic Data and Packing Arrangements

While direct crystallographic data for this compound is limited, insights can be drawn from related sulfonyl chloride derivatives:

Packing Motifs :

Comparative Analysis :

Tautomeric Forms and Protonation States

This compound exists in tautomeric equilibrium due to prototropic shifts within the benzimidazole ring. Key features include:

Annular Tautomerism :

Protonation States :

Table 3: Tautomeric Ratios and pKa Values

| Property | Value/Description | Source |

|---|---|---|

| Dominant Tautomer | 1H-form (stabilized by sulfonyl group) | |

| pKa (Protonated Form) | ~5.4–5.6 | |

| Sulfonyl Group pKa | <0 (fully ionized in solution) |

Propriétés

IUPAC Name |

3H-benzimidazole-5-sulfonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O2S.ClH/c8-13(11,12)5-1-2-6-7(3-5)10-4-9-6;/h1-4H,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XESBSBJNPJQJAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)Cl)NC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Preparation of Benzimidazole Core

The benzimidazole nucleus is conventionally synthesized by condensation of o-phenylenediamine derivatives with carboxylic acids, aldehydes, or related derivatives under acidic conditions. The classical Phillips method involves heating o-phenylenediamine with carboxylic acids in concentrated hydrochloric acid, yielding benzimidazole derivatives efficiently. Alternative methods include:

- One-pot reduction and cyclization of o-nitroanilines with aldehydes or nitriles under reducing conditions.

- Metal-catalyzed cyclizations using copper, iron, or indium catalysts to promote ring closure.

- Microwave-assisted synthesis in polyphosphoric acid mixtures for enhanced yields and reduced reaction times.

These methods offer flexibility in introducing substituents on the benzimidazole ring, which is crucial for obtaining the 5-substituted derivative needed for further functionalization.

Introduction of the Sulfonyl Group at the 5-Position

Selective sulfonation at the 5-position of benzimidazole is typically achieved by electrophilic aromatic substitution using sulfonating agents such as chlorosulfonic acid or sulfuryl chloride. The reaction conditions must be carefully controlled to avoid polysulfonation or degradation of the heterocyclic ring.

- Chlorosulfonic acid treatment: This reagent introduces a sulfonyl chloride group directly onto the aromatic ring. The reaction is usually conducted at low temperatures (0–5 °C) to control regioselectivity and minimize side reactions.

- Sulfuryl chloride method: Sulfuryl chloride can be used to convert sulfonic acid intermediates into sulfonyl chlorides in situ.

The sulfonylation step is often followed by purification through recrystallization or chromatography to isolate the pure 1H-Benzimidazole-5-sulfonyl chloride.

Formation of Hydrochloride Salt

The hydrochloride salt is typically formed by treating the sulfonyl chloride derivative with hydrochloric acid or by exposing the compound to HCl gas in an appropriate solvent. This step stabilizes the compound and improves its handling and storage properties.

Summary Table of Preparation Methods

| Step | Method/Conditions | Key Reagents | Notes |

|---|---|---|---|

| Benzimidazole ring formation | Phillips method: o-phenylenediamine + acid | o-Phenylenediamine, HCl, carboxylic acid | Classical, high yield, acidic conditions |

| Metal-catalyzed cyclization | Cu(I), Fe/S, In(III) catalysts | Environmentally friendly, reusable catalyst | |

| Microwave-assisted synthesis | Polyphosphoric acid, aldehydes | Rapid, high yield | |

| Sulfonylation at 5-position | Electrophilic aromatic substitution | Chlorosulfonic acid or sulfuryl chloride | Low temperature control essential |

| Hydrochloride salt formation | Treatment with HCl or HCl gas | HCl in solvent | Enhances stability and solubility |

Research Findings and Optimization

- The choice of catalyst and reaction conditions in benzimidazole synthesis significantly affects yield and purity. For example, copper(I) bromide with cesium carbonate in DMSO facilitates efficient 2-substituted benzimidazole formation, which can be adapted for 5-substitution precursors.

- Sulfonylation with chlorosulfonic acid requires careful temperature control to avoid ring degradation. Yields above 80% have been reported under optimized conditions.

- The hydrochloride salt formation improves compound stability, which is critical for its use as an intermediate in pharmaceutical synthesis.

Analyse Des Réactions Chimiques

Types of Reactions: 1H-Benzimidazole-5-sulfonyl chloride hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Oxidation and Reduction: The benzimidazole ring can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Hydrolysis: This reaction is usually carried out in aqueous media under mild conditions.

Major Products Formed:

Sulfonamide Derivatives: Formed by the reaction with amines.

Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

Sulfonothioate Derivatives: Formed by the reaction with thiols.

Sulfonic Acid: Formed by hydrolysis.

Applications De Recherche Scientifique

Pharmaceutical Development

Key Intermediate in Drug Synthesis

1H-Benzimidazole-5-sulfonyl chloride hydrochloride is crucial in synthesizing numerous pharmaceuticals, particularly those targeting cancer and infectious diseases. Its high reactivity allows it to form covalent bonds with nucleophiles in biological systems, making it valuable in developing enzyme inhibitors and other bioactive compounds .

Case Studies:

- A study reported that benzimidazole derivatives exhibit potent antiviral activity against hepatitis C virus (HCV), with some compounds showing EC50 values as low as 0.007 nM .

- Another investigation highlighted the anticancer potential of benzimidazole derivatives, demonstrating significant cytotoxic effects on various cancer cell lines, including MCF-7 and HepG2 .

Biochemical Research

Enzyme Inhibition Studies

The compound is employed in developing enzyme inhibitors, facilitating research into enzyme activity and regulation. Its sulfonyl chloride group reacts with amino acids in enzymes, allowing for the design of specific inhibitors that can modulate enzymatic pathways.

Data Table: Enzyme Inhibition Potency

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Compound A | Enzyme X | 0.5 |

| Compound B | Enzyme Y | 0.8 |

| Compound C | Enzyme Z | 0.3 |

Material Science

Specialty Polymers and Coatings

In material science, this compound is utilized in formulating specialty polymers and coatings. These materials exhibit enhanced thermal stability and chemical resistance compared to traditional options, making them suitable for various industrial applications .

Applications:

- Development of high-performance coatings for automotive and aerospace industries.

- Synthesis of polymers with improved mechanical properties for electronic components.

Agricultural Chemistry

Development of Agrochemicals

This compound plays a role in formulating effective pesticides and herbicides that are more environmentally friendly. Its ability to modify biological pathways makes it a candidate for creating agrochemicals that target specific pests while minimizing ecological impact .

Case Studies:

- Research has shown that certain benzimidazole derivatives exhibit herbicidal activity against common agricultural weeds, providing an alternative to conventional herbicides.

Diagnostic Reagents

Medical Testing Applications

this compound is used in producing diagnostic agents for medical testing. Its reactivity allows it to be incorporated into assays that detect various diseases with higher sensitivity and specificity than traditional methods .

Example Applications:

- Development of reagents for detecting viral infections.

- Formulation of assays for early cancer detection.

Mécanisme D'action

The mechanism of action of 1H-Benzimidazole-5-sulfonyl chloride hydrochloride is primarily based on its ability to react with nucleophiles. The sulfonyl chloride group is highly electrophilic and can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biological molecules. This reactivity makes it useful in the development of enzyme inhibitors and other bioactive compounds.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison

Reactivity and Functional Group Analysis

Sulfonyl Chloride vs. Chloromethyl :

The sulfonyl chloride group in the target compound is more electrophilic than the chloromethyl group in 1-benzyl-5-(chloromethyl)-1H-imidazole hydrochloride. This enables rapid reactions with nucleophiles (e.g., amines, alcohols) to form stable sulfonamides or sulfonates, whereas chloromethyl derivatives typically undergo slower SN2 substitutions or act as alkylating agents .Sulfonyl Chloride vs. Carbonyl Chloride :

While both groups are electrophilic, carbonyl chlorides (e.g., 1H-Benzimidazole-5-carbonylchloride) primarily form amides or esters via nucleophilic acyl substitution. Sulfonyl chlorides, in contrast, form sulfonamides and are more resistant to hydrolysis under acidic conditions .Sulfonyl Chloride vs. Amine Hydrochloride :

Amine hydrochlorides like 1H-Benzoimidazol-5-ylamine dihydrochloride are less reactive and serve as precursors for coupling reactions (e.g., diazotization). The sulfonyl chloride group offers broader utility in covalent bond formation .

Physicochemical Properties

Solubility :

Sulfonyl chlorides are generally polar and soluble in polar aprotic solvents (e.g., DMF, DMSO). The hydrochloride salt form of the target compound enhances water solubility compared to neutral chloromethyl or carbonyl chloride derivatives .Stability : Sulfonyl chlorides are moisture-sensitive and require anhydrous handling, similar to carbonyl chlorides. Chloromethyl derivatives are relatively more stable but may degrade under basic conditions .

Activité Biologique

1H-Benzimidazole-5-sulfonyl chloride hydrochloride is a compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a benzimidazole core with a sulfonyl chloride group. The general formula is . The sulfonyl chloride group enhances the compound's reactivity, making it suitable for various chemical modifications that can lead to biologically active derivatives.

Biological Activities

Antimicrobial Activity

Benzimidazole derivatives have been reported to exhibit significant antimicrobial properties. For instance, a study indicated that certain benzimidazole compounds demonstrated notable antibacterial activity against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values lower than standard antibiotics .

| Compound | MIC (μg/ml) | Target Organism | Standard Antibiotic MIC (μg/ml) |

|---|---|---|---|

| Compound 1 | 50 | S. typhi | 100 (Ampicillin) |

| Compound 2 | 250 | C. albicans | 500 (Griseofulvin) |

| Compound 3 | 62.5 | S. aureus | 50 (Ciprofloxacin) |

Anticancer Activity

Research has shown that benzimidazole derivatives can inhibit cancer cell proliferation. For example, a derivative demonstrated an IC50 value of against MCF-7 breast cancer cells, indicating its potential as an anticancer agent . Another study reported that compounds derived from benzimidazole exhibited cytotoxic effects on glioblastoma cell lines with IC50 values significantly lower than conventional chemotherapeutics.

Case Studies

-

Antiviral Activity Against Hepatitis Viruses

A high-throughput screening identified benzimidazole derivatives that inhibited the secretion of hepatitis B surface antigen (HBsAg), showcasing potential for treating viral infections . Compounds showed EC50 values as low as , indicating strong antiviral properties. -

Enzyme Inhibition Studies

Several studies have focused on the inhibition of specific enzymes by benzimidazole derivatives. For instance, compounds were developed to inhibit serine/threonine kinases, which are crucial in cancer signaling pathways . These inhibitors demonstrated promising results in preclinical models.

Applications in Drug Development

This compound serves as a key intermediate in synthesizing pharmaceuticals targeting cancer and infectious diseases. Its ability to form various derivatives allows for extensive exploration in drug design . Moreover, its utility extends to biochemical research where it aids in studying enzyme activity and regulation.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1H-benzimidazole-5-sulfonyl chloride hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sulfonation of 5-substituted benzimidazole precursors using chlorosulfonic acid or sulfuryl chloride. Optimization requires controlling reaction temperature (0–5°C for exothermic sulfonation) and stoichiometric ratios to minimize side products like over-sulfonated derivatives. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, dichloromethane/methanol eluent) is critical . Intermediate characterization by H NMR (DMSO-) and FT-IR (sulfonyl chloride peak at ~1370 cm) confirms successful synthesis.

Q. How should researchers safely handle and store this compound in laboratory settings?

- Methodological Answer : Due to its hygroscopic and reactive sulfonyl chloride group, the compound must be stored in anhydrous conditions (argon/vacuum-sealed vials) at -20°C. Handling requires PPE (nitrile gloves, goggles) and work in a fume hood to avoid inhalation. Neutralization of spills with sodium bicarbonate is recommended. Safety protocols from SDS guidelines for structurally similar sulfonyl chlorides (e.g., benzoyl chloride) should be followed .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer : Use a combination of:

- HPLC-UV (C18 column, acetonitrile/water gradient) to assess purity (>95%).

- LC-MS (ESI+) to confirm molecular weight ([M+H] expected at m/z 251.6).

- Elemental analysis for Cl and S content.

- X-ray crystallography (SHELX programs) for structural elucidation if single crystals are obtainable .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected C NMR shifts) for derivatives of this compound?

- Methodological Answer : Discrepancies may arise from tautomerism in the benzimidazole ring or solvent-dependent conformational changes. Employ variable-temperature NMR (VT-NMR) in DMSO- to identify dynamic processes. Computational modeling (DFT calculations, Gaussian software) can predict stable tautomers and assign signals. Cross-validation with X-ray structures (SHELXL refinement) is advised .

Q. What mechanistic insights explain the reactivity of the sulfonyl chloride group in nucleophilic substitution reactions?

- Methodological Answer : The sulfonyl chloride’s electrophilicity is influenced by resonance stabilization of the benzimidazole ring. Kinetic studies (e.g., monitoring reaction rates with amines via H NMR) can differentiate between S1 and S2 pathways. Solvent polarity (DMF vs. THF) and additives (e.g., DMAP) impact activation energy, which can be modeled using Eyring plots .

Q. How does the hydrochloride counterion affect the compound’s stability and solubility in aqueous vs. organic media?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility via protonation of the benzimidazole nitrogen. Stability studies (TGA/DSC) under humidity-controlled conditions reveal deliquescence thresholds. Solubility parameters (Hansen solubility sphere) in solvents like DMF or acetonitrile can be determined experimentally and compared with COSMO-RS simulations .

Q. What strategies mitigate side reactions during derivatization (e.g., sulfonamide formation) to improve yields?

- Methodological Answer : Use of scavengers (e.g., polymer-bound dimethylaminopyridine) to trap HCl byproducts. Optimize stoichiometry (1.2 eq. amine nucleophile) and employ slow-addition techniques for exothermic reactions. Monitor intermediates via in-situ IR spectroscopy to detect premature quenching of the sulfonyl chloride group .

Data Analysis & Experimental Design

Q. How can researchers design experiments to validate the compound’s role as a protease inhibitor in biochemical assays?

- Methodological Answer :

Enzyme kinetics : Measure IC using fluorogenic substrates (e.g., Z-Gly-Pro-AMC for prolyl oligopeptidase).

Docking studies : AutoDock Vina to predict binding modes in the enzyme’s active site.

SAR analysis : Synthesize analogs with modified sulfonyl groups to correlate structural features with inhibitory activity .

Q. What statistical approaches address batch-to-batch variability in synthetic yields?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.